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molecular formula C7H16N2O2S B1322486 1-(Isopropylsulfonyl)piperazine CAS No. 534615-34-4

1-(Isopropylsulfonyl)piperazine

Cat. No. B1322486
M. Wt: 192.28 g/mol
InChI Key: LCXAFSYDJOFYKE-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To a solution of piperazine (1 g) and triethylamine (1.78 mL) in dichloromethane (20 mL) at 0° C. was added dropwise 2-propanesulfonyl chloride (1.30 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (20 mL) and extracted into dichloromethane (2×40 mL). The combined organic layers were washed with saturated aqueous brine solution (2×40 mL), dried (MgSO4) and concentrated to afford 1-(propane-2-sulfonyl)-piperazine as a white solid (1.87 g, 84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:14][CH:15]([S:17](Cl)(=[O:19])=[O:18])[CH3:16]>ClCCl>[CH3:14][CH:15]([S:17]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)(=[O:19])=[O:18])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.3 mL
Type
reactant
Smiles
CC(C)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (2×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous brine solution (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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